

Application Notes and Protocols for Assessing IBAT Inhibition by Ritivixibat

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Compound of Interest

Compound Name: *Ritivixibat*

Cat. No.: *B10860849*

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Introduction to Ritivixibat and IBAT Inhibition

Ritivixibat is an orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1][2] IBAT is a key protein responsible for the reabsorption of approximately 95% of bile acids from the terminal ileum back into the enterohepatic circulation.[1][2] By inhibiting IBAT, **Ritivixibat** disrupts this process, leading to increased excretion of bile acids in the feces. This reduction in the bile acid pool returning to the liver is a therapeutic strategy for cholestatic liver diseases, where the accumulation of bile acids contributes to liver injury and symptoms such as pruritus.[2] **Ritivixibat** is currently under development for the treatment of adult cholestatic liver diseases, including primary sclerosing cholangitis (PSC).[3]

These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of **Ritivixibat** as an IBAT inhibitor.

Data Presentation: Efficacy of IBAT Inhibitors

The following tables summarize typical quantitative data obtained from in vitro and in vivo studies of IBAT inhibitors. While specific data for **Ritivixibat** is emerging from clinical trials, data from other IBAT inhibitors like linerixibat and odeixibat are presented here as representative examples of expected outcomes.

Table 1: In Vitro Inhibition of IBAT

Compound	Cell Line	Substrate	IC50 (nM)	Reference
Ritivixibat	hIBAT-CHO	[³ H]-Taurocholate	Data to be determined	N/A
Linerixibat	hIBAT-expressing cells	[³ H]-Taurocholate	~20	[4]
Odevixibat	hIBAT-expressing cells	[³ H]-Taurocholate	~5	[5]

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Effects of IBAT Inhibitors in Animal Models

Compound	Animal Model	Dose	Change in Serum Bile Acids	Change in Fecal Bile Acids	Reference
Ritivixibat	Mouse	To be determined	To be determined	To be determined	N/A
GSK2330672	Mouse	10 mg/kg	↓ ~50%	↑ ~5-fold	[2]
Elobixibat	Rat	1 mg/kg	↓ ~30%	↑ ~3-fold	N/A

Table 3: Clinical Efficacy of IBAT Inhibitors

Compound	Disease	Key Efficacy Endpoint	Result	Reference
Ritivixibat	PSC	Safety and Tolerability	Phase I ongoing	[3]
Linerixibat	PBC with Pruritus	Change in Itch Score	Significant reduction vs. placebo	[4]
Odevixibat	ALGS	Reduction in Serum Bile Acids and Pruritus	Significant reduction vs. placebo	[6]

PBC: Primary Biliary Cholangitis; ALGS: Alagille Syndrome; PSC: Primary Sclerosing Cholangitis.

Experimental Protocols

In Vitro Assessment of IBAT Inhibition

1. [³H]-Taurocholate Uptake Assay in Human IBAT-Expressing CHO Cells

This assay determines the in vitro potency of **Ritivixibat** in inhibiting the human ileal bile acid transporter.

Materials:

- Chinese Hamster Ovary (CHO) cells stably transfected with human IBAT (hIBAT-CHO)
- Control CHO cells (not expressing IBAT)
- Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin)
- Sodium butyrate
- Hanks' Balanced Salt Solution (HBSS) with and without sodium (NaCl replaced with choline chloride)

- [^3H]-Taurocholate
- Unlabeled taurocholate
- **Ritivixibat**
- Scintillation fluid and counter
- 24-well cell culture plates
- Lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)

Protocol:

- Cell Seeding: Seed hIBAT-CHO cells and control CHO cells in 24-well plates at a density of 2×10^5 cells/well.
- Induction of IBAT Expression: 24 hours after seeding, replace the medium with fresh medium containing 5 mM sodium butyrate to induce hIBAT expression and incubate for another 24 hours.^[7]
- Preparation of Assay Solutions:
 - Prepare a stock solution of **Ritivixibat** in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in sodium-containing HBSS.
 - Prepare a solution of [^3H]-taurocholate (e.g., 10 μM) in sodium-containing HBSS.
- Inhibition Assay:
 - Wash the cell monolayers twice with pre-warmed (37°C) sodium-containing HBSS.
 - Pre-incubate the cells for 10 minutes at 37°C with 200 μL of sodium-containing HBSS with or without various concentrations of **Ritivixibat**.
 - Initiate the uptake by adding 200 μL of the [^3H]-taurocholate solution.
 - Incubate for a short period (e.g., 10 minutes) at 37°C.^[7]

- Termination of Uptake:
 - Aspirate the uptake solution and rapidly wash the cell monolayers three times with ice-cold sodium-free HBSS.
- Cell Lysis and Quantification:
 - Lyse the cells by adding 500 μ L of lysis buffer to each well and incubate for at least 30 minutes.
 - Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Determine the protein concentration of each well.
 - Calculate the rate of taurocholate uptake (pmol/mg protein/min).
 - Sodium-dependent uptake is calculated by subtracting the uptake in control CHO cells from the uptake in hIBAT-CHO cells.
 - Plot the percentage of inhibition of sodium-dependent uptake against the concentration of **Ritivixibat** to determine the IC₅₀ value.

In Vivo Assessment of IBAT Inhibition

2. Murine Model of IBAT Inhibition

This protocol describes an in vivo model to assess the efficacy of **Ritivixibat** in a preclinical setting.

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- **Ritivixibat**
- Vehicle control (e.g., 0.5% methylcellulose)

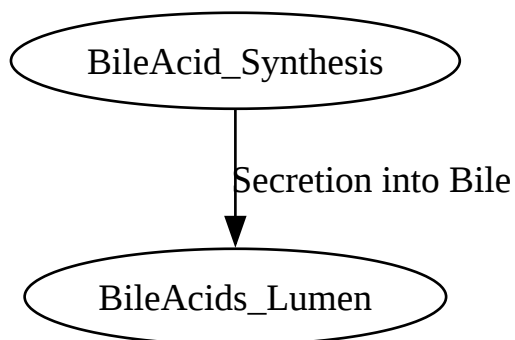
- Metabolic cages
- Blood collection supplies (e.g., heparinized capillary tubes)
- Feces collection tubes
- LC-MS/MS system for bile acid analysis

Protocol:

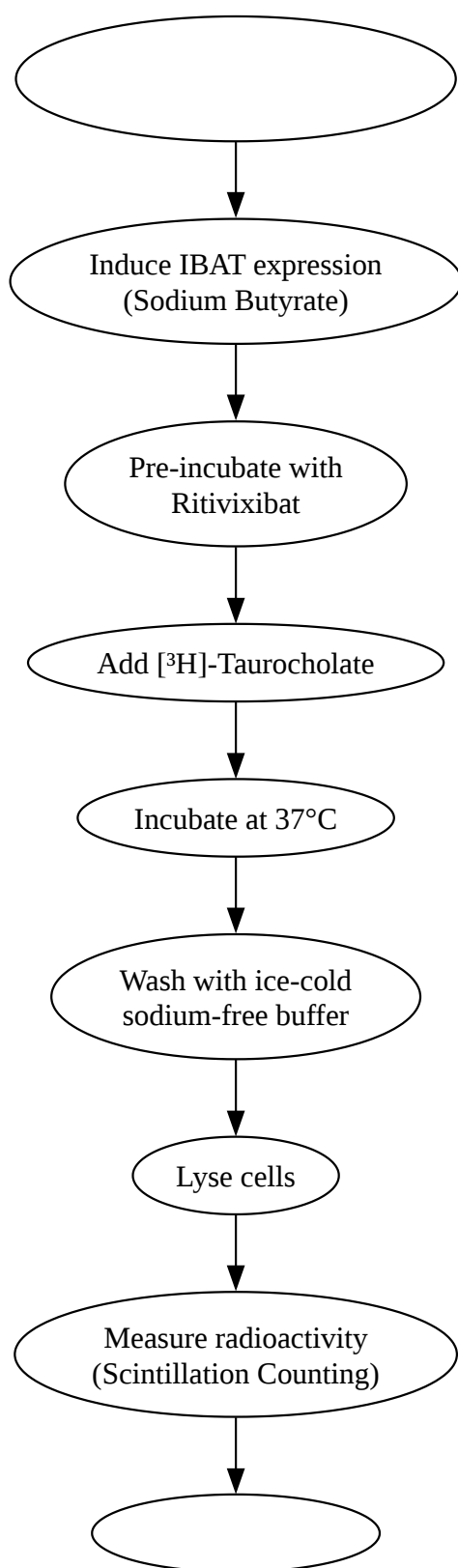
- Acclimation: Acclimate mice to individual metabolic cages for at least 3 days before the start of the experiment.
- Dosing:
 - Administer **Ritivixibat** or vehicle control to mice via oral gavage once daily for a specified period (e.g., 7 days).
 - Dose levels can be determined based on in vitro potency and pharmacokinetic properties.
- Sample Collection:
 - Feces: Collect feces daily throughout the study period. Store at -80°C until analysis.
 - Blood: At the end of the treatment period, collect blood samples via retro-orbital bleeding or cardiac puncture into heparinized tubes. Centrifuge to obtain plasma and store at -80°C.
- Bile Acid Extraction and Analysis:
 - Fecal Bile Acids: Homogenize fecal samples, extract bile acids using a suitable solvent (e.g., ethanol), and analyze the concentration of individual and total bile acids using a validated LC-MS/MS method.
 - Serum Bile Acids: Extract bile acids from plasma samples and analyze using LC-MS/MS.
- Data Analysis:

- Compare the total and individual bile acid concentrations in the serum and feces of **Ritivixibat**-treated mice to the vehicle-treated control group.
- Calculate the percentage change in serum and fecal bile acids.

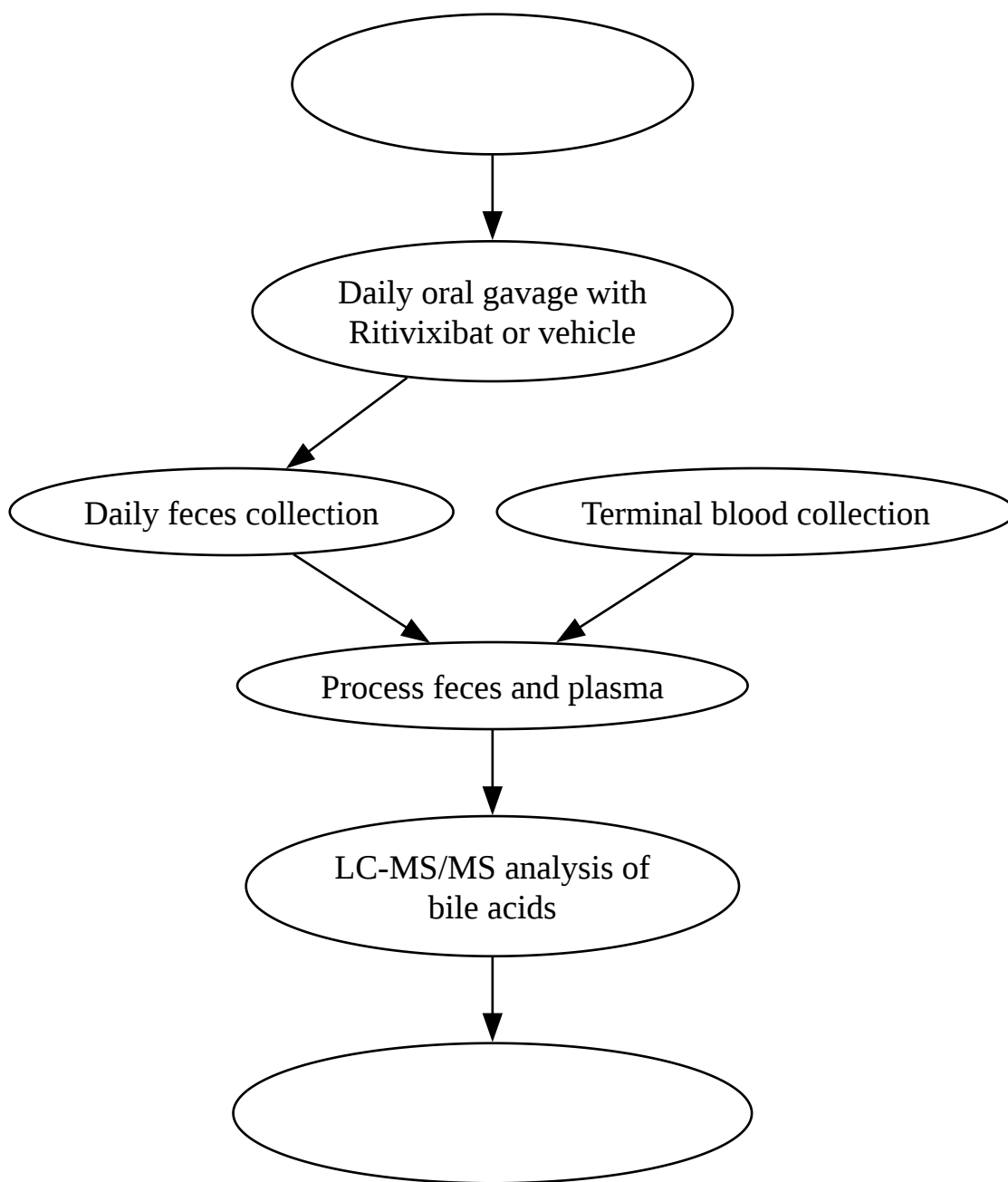
Signaling Pathways and Experimental Workflows



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Assessment of Off-Target Effects

Given that **Ritivixibat** is a minimally absorbed drug designed to act locally in the gut, the assessment of off-target effects should focus on both potential gastrointestinal and systemic effects.

1. In Vitro Off-Target Screening:

- **Receptor and Enzyme Profiling:** Screen **Ritivixibat** against a broad panel of receptors, ion channels, and enzymes to identify any potential off-target interactions. This is a standard practice in early drug development to assess selectivity.
- **Cytotoxicity Assays:** Evaluate the potential cytotoxicity of **Ritivixibat** in various intestinal cell lines (e.g., Caco-2, HT29) to ensure it does not harm the intestinal epithelium at therapeutic concentrations.

2. In Vivo Assessment of Gastrointestinal Function:

- **Gastrointestinal Motility:** In the in vivo efficacy studies, monitor for any changes in gastrointestinal transit time, which could indicate an off-target effect on gut motility.
- **Histopathology:** At the end of in vivo studies, collect sections of the gastrointestinal tract (stomach, small intestine, colon) for histopathological examination to look for any signs of inflammation, damage, or other morphological changes.

3. Assessment of Systemic Exposure and Effects:

- **Pharmacokinetic Analysis:** Although designed to be minimally absorbed, it is crucial to accurately quantify the systemic exposure of **Ritivixibat** in plasma to understand any potential for systemic off-target effects.
- **General Toxicology Studies:** Conduct standard toxicology studies in animals to assess any potential systemic toxicity, including effects on major organs.

By following these detailed protocols and assessments, researchers and drug development professionals can thoroughly evaluate the efficacy and safety profile of **Ritivixibat** as a novel IBAT inhibitor.

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